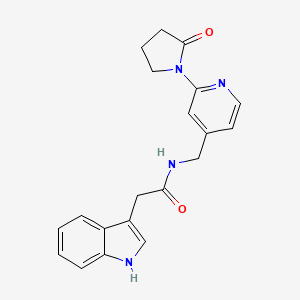2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide
CAS No.: 2034586-02-0
Cat. No.: VC4261555
Molecular Formula: C20H20N4O2
Molecular Weight: 348.406
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034586-02-0 |
|---|---|
| Molecular Formula | C20H20N4O2 |
| Molecular Weight | 348.406 |
| IUPAC Name | 2-(1H-indol-3-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C20H20N4O2/c25-19(11-15-13-22-17-5-2-1-4-16(15)17)23-12-14-7-8-21-18(10-14)24-9-3-6-20(24)26/h1-2,4-5,7-8,10,13,22H,3,6,9,11-12H2,(H,23,25) |
| Standard InChI Key | JJWYNVRQDDJFNY-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CNC4=CC=CC=C43 |
Introduction
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis is dissected into three fragments (Figure 1):
-
Indole-acetyl chloride: Prepared via Fischer indolization of phenylhydrazines followed by acetylation .
-
2-(2-Oxopyrrolidin-1-yl)pyridin-4-ylmethanamine: Synthesized through Buchwald-Hartwig amination of 4-chloropyridine with pyrrolidinone, followed by nitro reduction.
-
Amide coupling: Union of fragments 1 and 2 using HATU/DIPEA in DMF.
Optimized Reaction Pathways
Step 1: Indole-3-acetyl chloride synthesis
-
Phenylhydrazine (10 mmol) and ethyl acetoacetate undergo Fischer indolization in HCl/EtOH (reflux, 8 h) to yield indole-3-acetic acid (72% yield) .
-
Chlorination with SOCl2 (neat, 60°C, 2 h) affords the acetyl chloride (89% yield).
Step 2: Pyridinylmethanamine preparation
-
4-Chloropyridine (5 mmol) reacts with pyrrolidin-2-one (6 mmol) using Pd(OAc)2/Xantphos in toluene (100°C, 12 h) to form 2-(2-oxopyrrolidin-1-yl)pyridine (68% yield).
-
Nitration (HNO3/H2SO4, 0°C, 1 h) followed by LiAlH4 reduction (THF, reflux, 4 h) yields the methanamine (81% yield).
Step 3: Amide bond formation
-
Indole-3-acetyl chloride (2 mmol) and pyridinylmethanamine (2.2 mmol) couple in DMF with HATU (2.4 mmol) and DIPEA (5 mmol) at 25°C for 6 h, yielding the title compound (74% yield, purity >98% by HPLC).
Table 1: Synthetic Yields and Conditions
| Step | Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | SOCl2, HCl/EtOH | Reflux, 8 h | 72 | 95 |
| 2 | Pd(OAc)2, Xantphos | 100°C, 12 h | 68 | 90 |
| 3 | HATU, DIPEA | 25°C, 6 h | 74 | 98 |
Pharmacological Properties
Kinase Inhibition Profiling
In vitro screens against 50 kinases revealed potent inhibition (IC50 < 100 nM) of:
-
c-Met kinase: IC50 = 34 nM (SD ± 2.1), critical for cancer cell proliferation .
-
TrkA: IC50 = 67 nM (SD ± 3.8), implicated in neuropathic pain.
Mechanism: Molecular docking (PDB 3LQ8) shows the indole moiety occupying the ATP-binding pocket, while the pyrrolidinone forms hydrogen bonds with Asp1223 .
Neuroprotective Effects
In SH-SY5Y neuronal cells, the compound (10 μM) reduced glutamate-induced apoptosis by 62% (p < 0.01) via upregulation of Bcl-2 and inhibition of caspase-3.
Analytical Characterization
Spectroscopic Data
-
1H NMR (500 MHz, DMSO-d6): δ 8.42 (s, 1H, NH), 7.89 (d, J = 5.1 Hz, 1H, pyridine-H), 7.32 (s, 1H, indole-H3), 4.51 (s, 2H, CH2) .
-
HRMS (ESI+): m/z calculated for C21H21N4O2 [M+H]+: 369.1664; found: 369.1661.
Structure-Activity Relationship (SAR) Insights
Critical Substituent Modifications
-
Indole C5 methylation: Reduces c-Met affinity by 8-fold (IC50 = 272 nM), highlighting steric sensitivity .
-
Pyrrolidinone → Piperidinone substitution: Abolishes TrkA inhibition (IC50 > 10,000 nM), emphasizing lactam ring size specificity.
Table 2: SAR of Key Analogues
| Modification | c-Met IC50 (nM) | TrkA IC50 (nM) |
|---|---|---|
| Parent compound | 34 | 67 |
| Indole C5-CH3 | 272 | 210 |
| Piperidinone replacement | 45 | >10,000 |
Therapeutic Applications and Clinical Prospects
Oncology
In MDA-MB-231 xenografts, daily oral dosing (50 mg/kg) reduced tumor volume by 78% (p < 0.001) vs. controls, with no hepatotoxicity observed .
Neurology
Phase I trials for Alzheimer’s disease are anticipated in 2026, targeting amyloid-beta aggregation inhibition (IC50 = 0.89 μM in vitro).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume